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molecular formula C12H10N2O2 B8421694 5-Cinnamylidenehydantoin

5-Cinnamylidenehydantoin

Cat. No. B8421694
M. Wt: 214.22 g/mol
InChI Key: CCRLFSLWIUEERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04124760

Procedure details

A solution of hydantoin (40 g), freshly distilled cinnamaldehyde (50 g), and fused sodium acetate (80 g) in acetic acid (160 ml) was heated to reflux for 11/2 hours. The solution was poured into cold water (1.5 l) to precipitate the orange product, which was removed by filtration. This product was washed with water until neutral and then with cold ethanol to give 69 g (85% theoretical yield) of virtually pure product. Before use, the product was recrystallised from ethanol to give yellow crystals of 5-cinnamylidenehydantoin, m.p. 268°-270° (decomp.), the infra-red spectrum of which showed the expected main peaks at 1750, 1700, 1640, 1390, 1350, 1020, 970, 895, 825, 750, 690, and 655 cm-1.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
fused sodium acetate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[CH:8](=O)[CH:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.O>C(O)(=O)C>[CH:8](=[C:7]1[NH:1][C:2](=[O:3])[NH:4][C:5]1=[O:6])[CH:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Name
Quantity
50 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Name
fused sodium acetate
Quantity
80 g
Type
reactant
Smiles
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 11/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate the orange product, which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
This product was washed with water until neutral and then with cold ethanol
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
69 g (85% theoretical yield) of virtually pure product
CUSTOM
Type
CUSTOM
Details
Before use, the product was recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)=C1C(NC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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